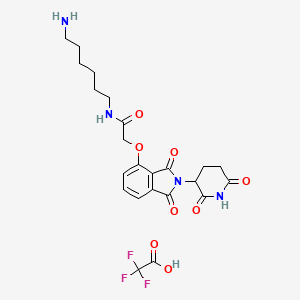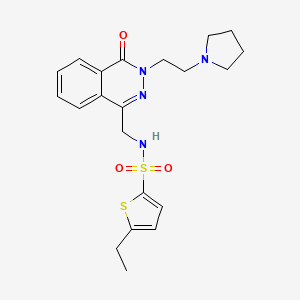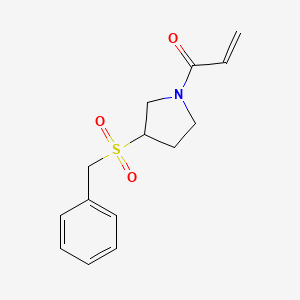
E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
酞胺酰胺-O-酰胺-C6-NH2 (TFA): 该化合物整合了基于酞胺酰胺的塞雷布隆配体和连接体,使其成为合成PROTACs(蛋白降解靶向嵌合体)的宝贵组成部分 .
作用机制
酞胺酰胺-O-酰胺-C6-NH2 (TFA) 的作用机制涉及其作为 E3 泛素连接酶塞雷布隆的配体的作用。该化合物与塞雷布隆结合,促进靶蛋白募集进行泛素化,随后被蛋白酶体降解。
生化分析
Biochemical Properties
Thalidomide-O-amido-C6-NH2 (TFA) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the E3 ligase ligand, which is part of the compound .
Cellular Effects
Thalidomide-O-amido-C6-NH2 (TFA) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Thalidomide-O-amido-C6-NH2 (TFA) is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Thalidomide-O-amido-C6-NH2 (TFA) can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Thalidomide-O-amido-C6-NH2 (TFA) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Thalidomide-O-amido-C6-NH2 (TFA) is involved in various metabolic pathways. It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thalidomide-O-amido-C6-NH2 (TFA) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Thalidomide-O-amido-C6-NH2 (TFA) and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 酞胺酰胺-O-酰胺-C6-NH2 (TFA) 的合成涉及基于酞胺酰胺的塞雷布隆配体与连接体的偶联。该过程通常包括以下步骤:
塞雷布隆配体的形成: 塞雷布隆配体通过一系列化学反应从酞胺酰胺衍生而来。
连接体的连接: 连接体,即具有末端胺基的烷基链,连接到塞雷布隆配体上。
最终偶联: 最终产物酞胺酰胺-O-酰胺-C6-NH2 (TFA) 通过将塞雷布隆配体-连接体与三氟乙酸 (TFA) 偶联而获得,以提高溶解度和稳定性
工业生产方法: 酞胺酰胺-O-酰胺-C6-NH2 (TFA) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
批量合成: 塞雷布隆配体和连接体的规模化合成。
纯化: 对中间产物进行纯化以确保高纯度。
最终偶联和包装: 与 TFA 偶联并包装以供分销
化学反应分析
反应类型: 酞胺酰胺-O-酰胺-C6-NH2 (TFA) 会发生各种化学反应,包括:
氧化: 该化合物可能发生氧化反应,特别是在胺基处。
还原: 还原反应可能发生在酞胺酰胺部分中存在的羰基处。
取代: 取代反应可能发生在胺基和羰基处
常见试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤代烷烃、酰氯
科学研究应用
酞胺酰胺-O-酰胺-C6-NH2 (TFA) 具有广泛的科学研究应用,包括:
化学: 用于合成用于靶向蛋白降解的PROTACs。
生物学: 用于涉及蛋白质-蛋白质相互作用和细胞信号通路的研究。
医学: 研究其在癌症和炎症性疾病中的潜在治疗应用。
工业: 用于开发新药和化学探针
相似化合物的比较
类似化合物:
酞胺酰胺-NH-C6-NH2: 另一种具有类似特性的塞雷布隆配体-连接体偶联物。
酞胺酰胺-4-OH: 用于PROTAC合成的基于酞胺酰胺的塞雷布隆配体。
E3 连接酶配体 8: 用于形成PROTACs 的 E3 泛素连接酶配体
独特性: 酞胺酰胺-O-酰胺-C6-NH2 (TFA) 的独特之处在于其特定的连接体结构,这提高了其溶解度和稳定性。 这使其在PROTACs 的合成和其他需要高稳定性和溶解度的应用中特别有效 .
属性
IUPAC Name |
N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6.C2HF3O2/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;3-2(4,5)1(6)7/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNGJZWEJKPKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-(p-tolylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2905065.png)
![2-(2-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2905067.png)
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905068.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine](/img/structure/B2905070.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2905073.png)

![2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2905077.png)


![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2905083.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2905087.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905088.png)
